molecular formula C21H32N2O3S B11698835 Ethyl 2-{2-[cyclohexyl(ethyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{2-[cyclohexyl(ethyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11698835
M. Wt: 392.6 g/mol
InChI Key: PDBOQDKCUVJEOM-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[cyclohexyl(ethyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by its unique structure, which includes a cyclohexyl group, an ethylamino group, and an acetamido group attached to the benzothiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[cyclohexyl(ethyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with cyclohexyl ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[cyclohexyl(ethyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetamido groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 2-{2-[cyclohexyl(ethyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[cyclohexyl(ethyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: A precursor in the synthesis of the target compound.

    Cyclohexyl ethylamine: A related amine used in the synthesis.

    Thienopyrimidine derivatives: Compounds with similar benzothiophene cores but different substituents.

Uniqueness

Ethyl 2-{2-[cyclohexyl(ethyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H32N2O3S

Molecular Weight

392.6 g/mol

IUPAC Name

ethyl 2-[[2-[cyclohexyl(ethyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H32N2O3S/c1-3-23(15-10-6-5-7-11-15)14-18(24)22-20-19(21(25)26-4-2)16-12-8-9-13-17(16)27-20/h15H,3-14H2,1-2H3,(H,22,24)

InChI Key

PDBOQDKCUVJEOM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)C3CCCCC3

Origin of Product

United States

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